molecular formula C9H9Cl2NO6S B8043435 1,3-Dichloropropan-2-yl 4-hydroxy-3-nitrobenzenesulfonate

1,3-Dichloropropan-2-yl 4-hydroxy-3-nitrobenzenesulfonate

Cat. No.: B8043435
M. Wt: 330.14 g/mol
InChI Key: KDKMGDXEJXPPPW-UHFFFAOYSA-N
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Description

1,3-Dichloropropan-2-yl 4-hydroxy-3-nitrobenzenesulfonate is a chemical compound with a complex structure, characterized by the presence of chlorine, hydroxyl, nitro, and sulfonate functional groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1,3-dichloropropan-2-ol and 4-hydroxy-3-nitrobenzenesulfonic acid.

  • Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid. The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reactants are mixed in a reactor, heated, and maintained under controlled conditions until the reaction is complete.

  • Purification: The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

  • Reduction: Reduction reactions can convert the nitro group to an amino group.

  • Substitution: Substitution reactions can occur at the chlorine atoms, replacing them with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

  • Substitution: Various nucleophiles can be used for substitution reactions, such as hydroxide ions (OH-) or halide ions (Cl-).

Major Products Formed:

  • Oxidation Products: The major product of oxidation is 1,3-dichloropropan-2-one.

  • Reduction Products: The major product of reduction is 1,3-dichloropropan-2-yl 4-hydroxy-3-aminobenzenesulfonate.

  • Substitution Products: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of other chemical compounds, particularly in the pharmaceutical and agrochemical industries.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-Dichloropropan-2-yl 4-hydroxy-3-nitrobenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can be reduced to an amino group, which can then interact with various enzymes and receptors.

Comparison with Similar Compounds

  • 1,3-Dichloropropan-2-ol: A related compound with similar chlorine and hydroxyl groups.

  • 4-Hydroxy-3-nitrobenzenesulfonic acid: A precursor in the synthesis of the target compound.

  • Tris(1,3-dichloropropan-2-yl) phosphate: A compound with similar chloro and hydroxyl groups used in flame retardants.

Properties

IUPAC Name

1,3-dichloropropan-2-yl 4-hydroxy-3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO6S/c10-4-6(5-11)18-19(16,17)7-1-2-9(13)8(3-7)12(14)15/h1-3,6,13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKMGDXEJXPPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)OC(CCl)CCl)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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